molecular formula C12H14BrN5O2 B5724229 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5724229
M. Wt: 340.18 g/mol
InChI Key: GOTZSCTXPZFSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well documented.

Scientific Research Applications

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been widely used in scientific research applications. It has been shown to have anticancer properties and has been used in various cancer research studies. It has also been used in studies related to cardiovascular diseases and inflammation. Additionally, it has been used as a tool in chemical biology research.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer progression and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to have cardioprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments include its well-documented synthesis method, its ability to inhibit the activity of certain enzymes, and its anticancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research related to 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. These include further studies related to its mechanism of action, its potential as a therapeutic agent for cancer and cardiovascular diseases, and its potential as a tool in chemical biology research. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is achieved through a multistep process. The first step involves the reaction of 2-bromo-4,6-dimethylphenol with sodium hydride in anhydrous DMF to produce the corresponding phenoxide. The second step involves the reaction of the phenoxide with N-(2-methyl-2H-tetrazol-5-yl)acetamide in the presence of potassium carbonate in DMF to produce the desired compound. The synthesis method is well-documented and has been used in various research studies.

properties

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O2/c1-7-4-8(2)11(9(13)5-7)20-6-10(19)14-12-15-17-18(3)16-12/h4-5H,6H2,1-3H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTZSCTXPZFSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=NN(N=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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